molecular formula C10H13Cl2NO B13243429 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL

Cat. No.: B13243429
M. Wt: 234.12 g/mol
InChI Key: JOMSJONIBQHODE-UHFFFAOYSA-N
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Description

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C10H13Cl2NO. It is a derivative of propanol and contains a dichlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-one.

    Reduction: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2,4-Dichlorophenyl)methyl]amino}propan-2-OL
  • 1-{[(2,5-Dichlorophenyl)methyl]amino}propan-2-OL
  • 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-OL

Uniqueness

1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring can affect the compound’s electronic properties, making it distinct from other similar compounds with different substitution patterns.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

JOMSJONIBQHODE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

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